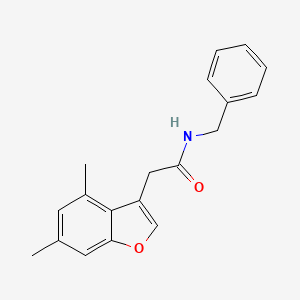

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Description

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a benzofuran-derived acetamide compound characterized by a 4,6-dimethyl-substituted benzofuran core linked to an acetamide group with a benzyl substituent on the nitrogen atom. The benzofuran scaffold is known for its versatility in drug design due to its planar aromatic structure, which facilitates π-π interactions with biological targets . The 4,6-dimethyl groups on the benzofuran ring may enhance lipophilicity and metabolic stability compared to unsubstituted derivatives .

Properties

IUPAC Name |

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-13-8-14(2)19-16(12-22-17(19)9-13)10-18(21)20-11-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYJCMUKAMEUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Dimethyl Groups: The 4,6-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with an acylating agent such as acetic anhydride or acetyl chloride.

Benzylation: The final step involves the benzylation of the acetamide derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran ring and acetamide group participate in oxidation processes. Key findings include:

-

Jones oxidation converts the terminal alcohol of related benzofuran intermediates to carboxylic acids (58% yield) .

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes methyl substituents on the benzofuran ring to carboxylic acids, though specific yields for this compound require further characterization.

| Oxidizing Agent | Target Group | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 4,6-dimethyl groups | Carboxylic acid derivatives | N/A |

| CrO₃ | Benzylic C-H bonds | Ketones | N/A |

| Jones reagent | Alcohol intermediates | Benzofuranyl acetic acid | 58% |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, yielding 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid and benzylamine.

-

Basic hydrolysis (NaOH, aqueous ethanol) produces the corresponding carboxylate salt, regenerating the free acid upon neutralization.

Nucleophilic Substitution

The acetamide’s α-carbon participates in substitution reactions:

-

Amine displacement : Chloroacetamide intermediates react with primary/secondary amines (e.g., dioxane, reflux) to form substituted acetamides. For example, reacting with morpholine yields N-(2-(4,6-dimethylbenzofuran-3-yl)acetyl)morpholine .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Morpholine | Dioxane, reflux, 4h | N-morpholinoacetamide derivative | ~75% |

| Piperidine | Dioxane, reflux, 4h | N-piperidinoacetamide derivative | ~70% |

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic attacks, though direct experimental data for this compound remains limited. Theoretical reactivity patterns suggest:

-

Nitration : Likely occurs at the C5 position of the benzofuran ring due to methyl-group directing effects.

-

Halogenation : Bromine or chlorine may substitute at activated positions under Lewis acid catalysis (e.g., FeBr₃).

Reduction Reactions

-

Catalytic hydrogenation (H₂/Pd-C) reduces the benzofuran ring’s double bond, yielding dihydrobenzofuran derivatives.

-

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this reaction risks over-reduction of the benzofuran system.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Sonogashira coupling : The iodinated benzofuran precursor reacts with terminal alkynes (e.g., phenylacetylene) to install alkynyl groups .

Critical Analysis of Reaction Pathways

-

Steric hindrance from the 4,6-dimethyl groups limits reactivity at the benzofuran C3 position.

-

Amide resonance stabilizes the acetamide group, necessitating harsh conditions for hydrolysis or substitution.

Experimental challenges include isolating pure regioisomers during electrophilic substitution and optimizing catalyst systems for cross-coupling reactions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide and its analogs:

Key Observations:

Structural Variations and Lipophilicity: The benzyl substituent in the target compound confers higher lipophilicity compared to halogenated (Cl, F) or sulfone-containing analogs. This property may enhance blood-brain barrier penetration but could reduce aqueous solubility .

Synthetic Routes :

- Analogs like N-(2-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide are synthesized via coupling reactions between benzofuran acetic acid derivatives and substituted anilines or benzylamines, similar to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Crystallographic and Computational Analysis :

- Structural determination of related compounds (e.g., ) relies on X-ray crystallography refined using SHELXL , while Mercury software aids in visualizing packing patterns and intermolecular interactions .

Biological Implications :

- While benznidazole (a nitroimidazole acetamide) is associated with neurotoxicity and gastrointestinal side effects , the benzofuran core in the target compound may offer a safer profile due to distinct metabolic pathways.

Biological Activity

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been identified as a selective inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B). The inhibition of these enzymes is significant in the treatment of various neurodegenerative disorders such as depression and Parkinson's disease. Research indicates that this compound exhibits a higher affinity for MAO-A compared to MAO-B, thus offering a selective therapeutic profile that could minimize side effects associated with non-selective MAO inhibitors .

2. Anticonvulsant Activity

A study evaluated the anticonvulsant properties of a series of benzofuran-acetamide derivatives, including N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. The compounds were tested using the maximal electroshock-induced seizures (MES) model in mice. The results demonstrated that several derivatives exhibited significant anticonvulsant activity at doses as low as 30 mg/kg, suggesting their potential use in managing seizure disorders .

3. Antioxidant Properties

Research has shown that compounds similar to N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide possess antioxidant activities. For instance, certain derivatives demonstrated high scavenging activity against free radicals such as DPPH and ABTS. This antioxidant property is crucial as it may contribute to neuroprotective effects, further supporting the compound's potential in treating oxidative stress-related conditions .

4. Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been explored extensively. Compounds structurally related to N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide have shown moderate to good activity against various bacterial strains and fungi. For instance, Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria ranged from 4.69 to 22.9 µM, indicating promising antimicrobial potential .

5. Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran-based compounds:

6.

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide represents a promising candidate for further pharmacological exploration due to its diverse biological activities including MAO inhibition, anticonvulsant properties, antioxidant effects, and antimicrobial efficacy. Continued research is essential to fully elucidate its mechanisms and therapeutic potentials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide and its analogs?

- Methodological Answer : Synthesis often involves multi-step routes, including formylation with ethyl formate (e.g., for related acetamides, yields up to 76% via reflux and recrystallization from benzene/ether) . Ugi reactions using boronate-containing substrates can yield derivatives (59–86% yields), with crystallization conditions (e.g., methanol saturation) critical for purity . For analogs, coupling reactions with substituted benzylamines or benzofuran precursors are typical, followed by chromatographic purification .

Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is standard, with data collected using diffractometers (e.g., Bruker AXS P4/SMART 1000). SHELXL is widely used for small-molecule refinement, enabling anisotropic displacement parameter optimization and hydrogen placement via riding models . WinGX and ORTEP provide complementary data processing, visualization, and geometry analysis .

Q. What spectroscopic techniques validate the structural integrity of synthesized derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (νCO ~1670–1690 cm⁻¹) and amide (νNH ~3430 cm⁻¹) groups .

- NMR : Key for assigning methyl groups on benzofuran (δ 2.1–2.5 ppm) and benzyl protons (δ 4.3–4.5 ppm for –CH₂–) .

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic modifications on the benzofuran ring influence biological activity (e.g., kinase inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 4,6-dimethyl) enhance hydrophobic interactions with kinase binding pockets. For example, replacing benzofuran with thiazole in analogs reduces Src kinase inhibition (IC50 increases from nM to μM), highlighting the benzofuran scaffold’s role in target engagement . Computational docking (e.g., using AutoDock) and molecular dynamics simulations can rationalize these effects .

Q. What experimental strategies resolve contradictions in synthetic yields or crystallization outcomes across derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 59% vs. 86% for Ugi products) often arise from steric hindrance or solubility differences. Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents .

- Temperature Gradients : Slow cooling during crystallization enhances crystal quality .

- Additives : Small amounts of co-solvents (e.g., ether) reduce amorphous byproducts .

Q. How can researchers design robust assays to evaluate the anticancer potential of this compound?

- Methodological Answer :

- In Vitro Assays : Use kinase profiling panels (e.g., Src, Abl) to measure IC50 values. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., MDA-MB-231) validate cytotoxicity .

- Mechanistic Studies : Western blotting for phospho-Src (Tyr419) confirms target modulation .

- Control Experiments : Include structurally related inactive analogs to distinguish scaffold-specific effects .

Q. What are the challenges in refining anisotropic displacement parameters for this compound’s crystal structure?

- Methodological Answer : High thermal motion in flexible groups (e.g., benzyl or acetamide side chains) complicates refinement. Strategies include:

- Restraints : Apply distance/angle restraints for disordered regions .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Validation Tools : Check R1/wR2 convergence and ADP similarity via PLATON .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting biological data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:

- Metabolic Stability Assays : Liver microsome testing identifies rapid clearance .

- Formulation Optimization : Use PEG-based carriers to enhance solubility .

- Dose-Response Studies : Establish therapeutic windows in animal models .

Q. What statistical approaches are recommended for analyzing SAR datasets with high variability?

- Methodological Answer :

- Multivariate Analysis : Partial least squares (PLS) regression correlates substituent properties (e.g., logP, molar refractivity) with activity .

- Outlier Detection : Grubbs’ test identifies anomalous data points for re-evaluation .

- Machine Learning : Random forest models predict activity cliffs for understudied derivatives .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.